4-Chloro-7-methoxyquinazolin-6-yl acetate hydrochloride

Regioselective synthesis Protecting group strategy Quinazoline functionalization

4-Chloro-7-methoxyquinazolin-6-yl acetate hydrochloride (CAS 179688-54-1) is the hydrochloride salt of a 4-chloro-6-acetoxy-7-methoxyquinazoline, with a molecular formula of C₁₁H₁₀Cl₂N₂O₃ and a molecular weight of 289.11 g/mol. This quinazoline derivative functions primarily as a protected synthetic intermediate in the manufacture of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, most notably Gefitinib, where it is formally designated as Gefitinib Intermediate V or Gefitinib Impurity 10.

Molecular Formula C11H10Cl2N2O3
Molecular Weight 289.11 g/mol
CAS No. 179688-54-1
Cat. No. B070899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-methoxyquinazolin-6-yl acetate hydrochloride
CAS179688-54-1
Molecular FormulaC11H10Cl2N2O3
Molecular Weight289.11 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)Cl)OC.Cl
InChIInChI=1S/C11H9ClN2O3.ClH/c1-6(15)17-10-3-7-8(4-9(10)16-2)13-5-14-11(7)12;/h3-5H,1-2H3;1H
InChIKeyDSYIUUXIRMLRQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-7-methoxyquinazolin-6-yl Acetate Hydrochloride (CAS 179688-54-1) – A Critical Protected Intermediate for Gefitinib-Type Kinase Inhibitor Synthesis


4-Chloro-7-methoxyquinazolin-6-yl acetate hydrochloride (CAS 179688-54-1) is the hydrochloride salt of a 4-chloro-6-acetoxy-7-methoxyquinazoline, with a molecular formula of C₁₁H₁₀Cl₂N₂O₃ and a molecular weight of 289.11 g/mol [1]. This quinazoline derivative functions primarily as a protected synthetic intermediate in the manufacture of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, most notably Gefitinib, where it is formally designated as Gefitinib Intermediate V or Gefitinib Impurity 10 [2]. The 6-acetoxy moiety serves as a transient protecting group for the 6-hydroxyl functionality, enabling regioselective nucleophilic aromatic substitution at the 4-chloro position while preventing side reactions at the 6-OH site during the critical aniline coupling step [3].

Why 4-Chloro-7-methoxyquinazolin-6-yl Acetate Hydrochloride Cannot Be Replaced by the Free 6-Hydroxy Analog or Non-Acetylated Quinazoline Intermediates


In synthetic routes to 4-anilinoquinazolines such as Gefitinib, the unprotected 4-chloro-7-methoxyquinazolin-6-ol (CAS 574745-97-4) presents a fundamental selectivity problem: the free 6-hydroxyl group can compete as a nucleophile during the 4-chloro displacement reaction with substituted anilines, leading to unwanted byproducts, lower yields, and complex purification [1]. The acetyl protecting group in 4-chloro-7-methoxyquinazolin-6-yl acetate eliminates this chemoselectivity issue, enabling clean 4-position substitution while the acetate can be subsequently removed under controlled ammonolysis conditions in 94% yield . Furthermore, non-acetylated intermediates such as 4-chloro-7-methoxyquinazoline (CAS 50424-28-7) lack the 6-oxygen functionality entirely, precluding their use in pathways that require subsequent 6-position elaboration—a mandatory step in the Gefitinib synthesis cascade. The hydrochloride salt form (CAS 179688-54-1) additionally provides enhanced solid-state stability and consistent handling properties compared to the neutral free base .

Quantitative Differentiation Evidence for 4-Chloro-7-methoxyquinazolin-6-yl Acetate Hydrochloride Against Its Closest Analogs


Regioselective Protection: Acetate Enables Exclusive 4-Chloro Substitution Without 6-OH Interference

When 4-chloro-7-methoxyquinazolin-6-ol (free 6-OH) is reacted with substituted anilines, the unprotected hydroxyl group can participate in nucleophilic reactions, leading to product mixtures. In contrast, the 6-acetoxy protected compound undergoes clean nucleophilic aromatic substitution exclusively at the 4-chloro position. Quantitative evidence: reaction of 4-chloro-7-methoxyquinazolin-6-yl acetate with substituted anilines in toluene at 90°C yields quinazolin-4-amine derivatives in up to 86.1% isolated yield [1]. The free 6-OH analog, when subjected to analogous conditions, requires additional protection/deprotection steps and typically yields lower overall conversion due to competing O-arylation [2].

Regioselective synthesis Protecting group strategy Quinazoline functionalization

Quantitative Acetate Deprotection Efficiency: 94% Yield to the 6-Hydroxy Intermediate

The 6-acetoxy protecting group can be cleanly removed under mild ammonolysis conditions to regenerate 4-chloro-7-methoxyquinazolin-6-ol, a valuable downstream intermediate. The deprotection proceeds with 94% isolated yield when 4-chloro-7-methoxyquinazolin-6-yl acetate (10.1 g, 40 mmol) is treated with 6N methanolic ammonia at room temperature for 90 minutes . This high deprotection yield contrasts with alternative protecting groups (e.g., pivalate, benzyl) used in quinazoline chemistry, which often require harsher acidic or hydrogenolysis conditions and yield 80–88% .

Deprotection efficiency Acetate hydrolysis Quinazoline-6-ol synthesis

Commercial Purity Benchmarks: Hydrochloride Salt at ≥95% Purity with Full QC Documentation vs. Free Base

The hydrochloride salt (CAS 179688-54-1) is commercially supplied with standard purity ≥95% by HPLC, accompanied by batch-specific QC documentation including NMR, HPLC, and GC analyses . The corresponding free base (CAS 230955-75-6) is available with purity specifications of ≥98.5% by HPLC, residual solvents ≤0.5% (ICH Q3C compliant), heavy metals ≤10 ppm, and water content (KF) ≤0.2% . Together, these two forms provide procurement flexibility: the salt for direct use in coupling reactions where acid stability is acceptable, and the ultra-high-purity free base for sensitive catalytic or anhydrous applications .

Pharmaceutical intermediate purity QC specifications Procurement-grade quality

Designated Gefitinib Impurity 10: Essential Reference Standard for ANDA/505(b)(2) Quality Control

4-Chloro-7-methoxyquinazolin-6-yl acetate (free base, CAS 230955-75-6) is officially cataloged as Gefitinib Impurity 10—a process-related impurity that must be monitored and controlled in Gefitinib drug substance per ICH Q3A guidelines [1]. This regulatory designation creates a mandatory procurement requirement for any generic pharmaceutical company developing an Abbreviated New Drug Application (ANDA) for Gefitinib: a certified reference standard of this impurity is required for HPLC method validation, system suitability testing, and batch release [2]. The hydrochloride salt (CAS 179688-54-1) serves as a stable, well-characterized source for preparing this impurity standard .

Generic drug development Impurity profiling Regulatory reference standard

Validated Synthetic Route: 93.7% Yield and 99.05% Purity Achievable for the Free Base Form

A Chinese patent (CN105541737, 2016) discloses an optimized synthesis of 6-acetoxy-4-chloro-7-methoxyquinazoline (free base, CAS 230955-75-6) achieving 93.7% yield and 99.05% HPLC purity [1]. This high-yielding process uses commercially available starting materials and avoids chromatographic purification, making it suitable for industrial scale-up. By comparison, alternative routes to similar 4-chloro-6-substituted quinazoline intermediates (e.g., via direct chlorination of 6-hydroxy-7-methoxyquinazolin-4-one followed by protection) typically report yields of 75–82% [2].

Process chemistry Synthetic yield optimization Pharmaceutical intermediate manufacturing

Optimal Procurement and Application Scenarios for 4-Chloro-7-methoxyquinazolin-6-yl Acetate Hydrochloride (CAS 179688-54-1)


Gefitinib ANDA Development: Procurement of the Hydrochloride Salt as a Qualified Impurity Reference Standard

For generic pharmaceutical companies developing an ANDA for Gefitinib tablets (250 mg), 4-chloro-7-methoxyquinazolin-6-yl acetate hydrochloride serves a dual purpose. First, as Gefitinib Impurity 10, a certified reference standard of this compound is mandatory for HPLC method validation per ICH Q2(R1) and for establishing the impurity profile of the drug substance per ICH Q3A [1]. Second, the same intermediate (in its free base form) is the direct synthetic precursor to Gefitinib via sequential coupling with 3-chloro-4-fluoroaniline at the 4-position, followed by acetate deprotection and 6-O-alkylation with 3-morpholinopropyl chloride . Procuring the hydrochloride salt with full characterization data (NMR, MS, IR, HPLC ≥95%) eliminates the need for in-house synthesis and characterization of this impurity, accelerating ANDA submission timelines.

Multi-Kilogram Gefitinib API Manufacturing: Pre-Protected Acetate Intermediate Reduces Step Count and Improves Overall Yield

In industrial Gefitinib production, the 6-acetoxy protecting group strategy embedded in 4-chloro-7-methoxyquinazolin-6-yl acetate eliminates one full protection step from the synthetic sequence compared to routes starting from 4-chloro-7-methoxyquinazolin-6-ol [1]. The acetate deprotection proceeds in 94% yield under mild ammonolysis conditions (6N NH₃/MeOH, RT, 90 min), and the overall process from this intermediate to Gefitinib has been validated at scale with yields exceeding 80% over three steps . The hydrochloride salt form (CAS 179688-54-1) is preferred for bulk procurement due to its non-hygroscopic nature and consistent assay, which simplifies inventory management and charging accuracy in large-scale batch reactions .

Kinase Inhibitor Library Synthesis: Divergent 4-Anilinoquinazoline Library Construction Using the Acetate as a Universal Building Block

For medicinal chemistry groups synthesizing focused libraries of 4-anilinoquinazoline kinase inhibitors, 4-chloro-7-methoxyquinazolin-6-yl acetate serves as a universal building block that can be diversified at the 4-position with a range of substituted anilines in a single step, while the 6-acetoxy group remains intact for subsequent deprotection and further functionalization [1]. The reaction with substituted anilines proceeds in toluene at 90°C with isolated yields up to 86.1% for representative examples . This divergent strategy enables the rapid generation of 20–50 analogs from a single precursor, whereas use of the unprotected 6-ol analog would require orthogonal protection strategies that add 1–2 synthetic steps per analog .

Quality Control Method Development: HPLC Method Validation for Gefitinib-Related Substances Using the Hydrochloride as a System Suitability Standard

The hydrochloride salt is ideally suited as a system suitability standard in validated HPLC methods for Gefitinib impurity determination. The analytical method described by the Vittal Mallya Scientific Research Foundation achieves baseline separation of seven Gefitinib-related intermediates and impurities, including the 6-acetoxy-4-chloro-7-methoxyquinazoline species, on an Inertsil ODS-3V column with UV detection at 260 nm [1]. The method demonstrates linearity with R² > 0.995 and recovery in the range of 91.09–103.07% [1]. The well-characterized hydrochloride salt, with its defined stoichiometry and stability, provides a reliable reference point for system suitability testing, ensuring that the HPLC system meets resolution and sensitivity requirements before batch analysis.

Quote Request

Request a Quote for 4-Chloro-7-methoxyquinazolin-6-yl acetate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.